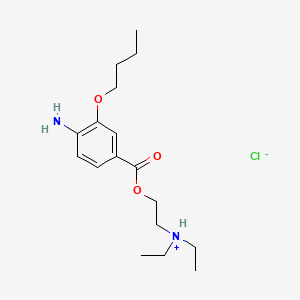
Conjuncain
Descripción general
Descripción
Oxybuprocaine hydrochloride is the monohydrochloride salt of oxybuprocaine. It has a role as a local anaesthetic. It contains an oxybuprocaine.
Aplicaciones Científicas De Investigación
Chemokine Expression in Chronic GVHD : Chronic GVHD of the conjunctiva, a condition after bone marrow transplantation, is characterized by the expression of Th1-associated chemokines, contributing to inflammation and dry-eye syndrome (Westekemper et al., 2010).
Efficacy of Anti-inflammatory Drops on Dry Eye : The therapeutic effects of corticosteroids and nonsteroidal anti-inflammatory drops were evaluated in dry eye patients, showing that corticosteroids have beneficial effects on both subjective and objective clinical parameters (Avni Murat Avunduk et al., 2003).
In Vitro Study of Inflammatory Potential in Epithelial Cells : The impact of various eye drops on conjunctiva-derived epithelial cells was studied, revealing different effects on inflammation-associated markers (J. Guenoun et al., 2005).
Expression of Estrogen and Progesterone Receptors : Research found estrogen and progesterone receptors in the human conjunctiva of premenopausal females, suggesting the conjunctiva as a target site for sex steroids (G. Fuchsjäger‐Mayrl et al., 2002).
Therapeutic Potential of TSG-6 in Inflammation-Mediated Dry Eye : Topical TSG-6 administration was found to protect the ocular surface in mouse models of inflammation-mediated dry eye syndrome (Min Joung Lee et al., 2015).
Glycoconjugates in Patients with Exfoliation Syndrome : A study investigated glycoconjugates in the conjunctiva of patients with and without exfoliation syndrome using lectin and immunohistochemistry (J. Hietanen et al., 1995).
Expression of β-Defensins in Dry Eye Disease : Research examined whether β-defensins are differentially expressed in the conjunctival epithelium of patients with dry eye compared to normal subjects (Srihari Narayanan et al., 2003).
Ocular Pharmacokinetics and Drug Delivery : A review highlighted challenges in ocular pharmacokinetics and drug delivery, discussing various therapeutic possibilities and methods for drug delivery in ophthalmology (A. Urtti, 2006).
Propiedades
IUPAC Name |
2-(4-amino-3-butoxybenzoyl)oxyethyl-diethylazanium;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O3.ClH/c1-4-7-11-21-16-13-14(8-9-15(16)18)17(20)22-12-10-19(5-2)6-3;/h8-9,13H,4-7,10-12,18H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRGUDWLMFLCODA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=CC(=C1)C(=O)OCC[NH+](CC)CC)N.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-butoxybenzoic acid 2-(diethylamino)ethyl ester hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



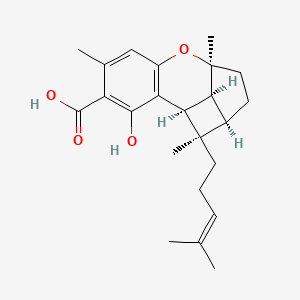
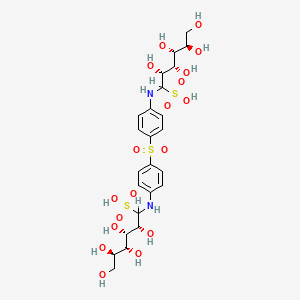
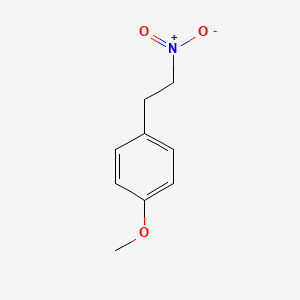

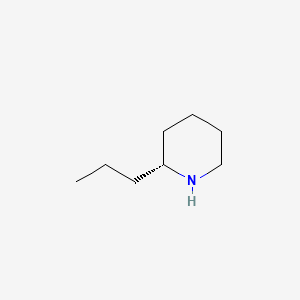
![1-[3-(dimethylamino)propyl]-1-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-3-phenylurea](/img/structure/B1195749.png)

![1-[(1-Tert-butyl-5-tetrazolyl)-thiophen-2-ylmethyl]-4-(2,3-dimethylphenyl)piperazine](/img/structure/B1195752.png)

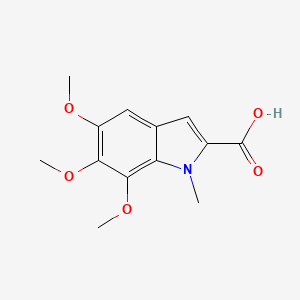
![N-[1-[4-(4-methylphenyl)-2-thiazolyl]-4-piperidinyl]-2,3-dihydro-1,4-benzodioxin-6-sulfonamide](/img/structure/B1195756.png)
![2-Thiophenecarboxylic acid [3-methyl-1-oxo-1-(thiophen-2-ylmethylamino)butan-2-yl] ester](/img/structure/B1195759.png)
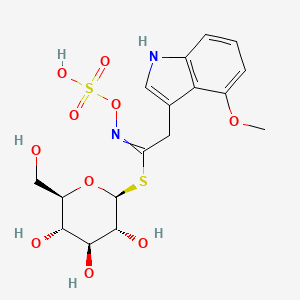
![2-(5-Methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-phenyl-ethanone](/img/structure/B1195762.png)